1-(3-Ethyl-4-methyl-5-oxo-2,5-dihydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-(3-Ethyl-4-methyl-5-oxo-2,5-dihydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethyl-4-methyl-5-oxo-2,5-dihydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan ring: Starting with a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Substitution reactions: Introduction of the ethyl and methyl groups through alkylation reactions.
Formation of the pyrimidine ring: This can be achieved through condensation reactions involving appropriate amines and carbonyl compounds.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethyl-4-methyl-5-oxo-2,5-dihydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Ethyl-4-methyl-5-oxo-2,5-dihydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
1-(3-Ethyl-4-methyl-5-oxo-2,5-dihydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione: can be compared with other pyrimidine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. Its combination of the furan and pyrimidine rings, along with the specific substituents, might confer unique reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
41473-40-9 |
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Molecular Formula |
C11H12N2O4 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
1-(3-ethyl-4-methyl-5-oxo-2H-furan-2-yl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O4/c1-3-7-6(2)10(15)17-9(7)13-5-4-8(14)12-11(13)16/h4-5,9H,3H2,1-2H3,(H,12,14,16) |
InChI Key |
NGSBXRZLBQGCPA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)OC1N2C=CC(=O)NC2=O)C |
Origin of Product |
United States |
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